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molecular formula C9H6F3NO4S B8670935 4-Cyano-2-methoxyphenyl trifluoromethanesulfonate CAS No. 652997-57-4

4-Cyano-2-methoxyphenyl trifluoromethanesulfonate

Cat. No. B8670935
M. Wt: 281.21 g/mol
InChI Key: ZYGUHXFVEJMPCU-UHFFFAOYSA-N
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Patent
US08975256B2

Procedure details

A mixture of 5-cyano-2-hydroxyanisole (600 mg, 4.02 mmol) and triethylamine (1.40 mL, 10.0 mmol) was dissolved in anhydrous tetrahydrofuran (20 mL) under argon atmosphere. Trifluoromethanesulfonyl chloride (642 μL, 6.03 mmol) were added thereto at −10° C., and stirred at the same temperature for 1 hour. Ethyl acetate (100 mL) and water (100 mL) were added to the reaction mixture and partitioned. The organic layer was washed with saturated brine (50 mL), dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give the titled reference compound (979 mg) as a colorless solid. (Yield 87%)
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
642 μL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([OH:11])=[C:7]([O:9][CH3:10])[CH:8]=1)#[N:2].C(N(CC)CC)C.[F:19][C:20]([F:26])([F:25])[S:21](Cl)(=[O:23])=[O:22].C(OCC)(=O)C>O1CCCC1.O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:11][S:21]([C:20]([F:26])([F:25])[F:19])(=[O:23])=[O:22])=[C:7]([O:9][CH3:10])[CH:8]=1)#[N:2]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C1)OC)O
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
642 μL
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
at −10° C., and stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned
WASH
Type
WASH
Details
The organic layer was washed with saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(C1)OC)OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 979 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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